盐酸N-(5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-4-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is a chemical compound that is part of a series of compounds synthesized in the investigation of factor Xa inhibitors . It’s related to 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines . The in vitro inhibitory activities of these compounds against factor Xa and coagulation have been summarized .Molecular Structure Analysis
The molecular structure of this compound is complex. The CAS Number for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine, a related compound, is 165948-23-2 . The molecular weight of this related compound is 141.22 .科学研究应用
杂环化合物的合成
该化合物可用作多种杂环化合物的原料或中间体,在新型抗菌剂的开发中显示出潜力。例如,已经合成并对四氢苯并噻吩并[2,3-d]嘧啶和四氢苯并噻吩并三唑并嘧啶的衍生物进行了初步抗菌测试,测试对象包括白色念珠菌和金黄色葡萄球菌 (Soliman 等,2009)。
抗氧化活性
对相关化学结构的研究探索了其抗氧化活性,这对于解决氧化应激相关疾病至关重要。例如,已经评估了 2-苯氧基[3,2-e][1,2,4]三唑并[1,5-a]嘧啶对清除 DPPH、ABTS 和自由基的能力,与标准试剂相比显示出有希望的结果 (Abuelizz 等,2020)。
抗惊厥药的开发
盐酸 N-(5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-4-苯氧基苯甲酰胺的结构框架已被用于开发具有潜在抗惊厥活性的化合物。已经合成并评估了具有相似化学骨架的化合物,在临床前模型中显示出显着的抗惊厥作用,这表明有望开发出治疗癫痫和其他癫痫发作疾病的新型治疗剂 (Wang 等,2019)。
抗肿瘤和抗菌活性
源自类似化学结构的化合物显示出有希望的抗肿瘤和抗菌活性。例如,烯胺酮已被用于合成取代的吡唑,然后筛选其对癌细胞系的细胞毒作用及其抗菌功效,表明该化合物作为抗肿瘤和抗菌药物开发中的多用途构件的潜力 (Riyadh,2011)。
增强抗惊厥活性
对衍生物的研究表明它们在增强抗惊厥活性方面具有潜力。例如,研究已经合成并测试了 5-烷氧噻吩并[2,3-e][1,2,4]三唑并[4,3-c]嘧啶衍生物,揭示了某些结构修饰可以导致具有高抗惊厥活性的化合物,可能为惊厥性疾病的治疗提供新的途径 (Wang 等,2015)。
作用机制
Target of Action
Similar compounds have been used in the synthesis of antithrombotics , suggesting that it may target enzymes or receptors involved in blood clotting.
Mode of Action
Based on its potential use in antithrombotics , it might inhibit the function of certain enzymes or receptors involved in blood clotting, thereby preventing the formation of harmful blood clots.
属性
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c1-2-24-13-12-18-19(14-24)27-21(22-18)23-20(25)15-8-10-17(11-9-15)26-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVHAZMBFAUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。